molecular formula C26H20N2S2 B2715036 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene CAS No. 1965304-82-8

1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene

Cat. No.: B2715036
CAS No.: 1965304-82-8
M. Wt: 424.58
InChI Key: AGJFYXKUZNOTAU-UHFFFAOYSA-N
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Description

1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene (CAS 1965304-82-8) is a high-purity organic compound supplied for early discovery research. This bisthiazole derivative features a central benzene core symmetrically functionalized with 4-phenyl-5-methylthiazole groups, yielding the molecular formula C₂₆H₂₀N₂S₂ and a molecular weight of 424.58 g/mol . As part of the privileged thiazole heterocycle scaffold, this compound is of significant interest in medicinal chemistry for the development of novel bioactive molecules . Thiazole and bisthiazole derivatives are extensively investigated in oncology research for their antiproliferative properties. Recent studies on structurally similar compounds have demonstrated potent, low-micromolar activity against both drug-sensitive and multidrug-resistant lung cancer cell lines, including H69 and H69AR models, with efficacy surpassing that of standard chemotherapeutic agents like cisplatin . The bisthiazole motif is a promising scaffold for creating dual-targeting agents; in silico studies suggest analogous compounds can interact with key oncogenic targets such as the epidermal growth factor receptor (EGFR) and the epigenetic regulator Sirtuin 2 (SIRT2) . Researchers can utilize this compound as a key intermediate or precursor for further structural elaboration through condensation and other reactions to explore structure-activity relationships. It is offered for research purposes and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

5-methyl-2-[3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)phenyl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2S2/c1-17-23(19-10-5-3-6-11-19)27-25(29-17)21-14-9-15-22(16-21)26-28-24(18(2)30-26)20-12-7-4-8-13-20/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJFYXKUZNOTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=CC=C2)C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene typically involves the following steps:

    Formation of Thiazole Rings: The thiazole rings are synthesized by reacting appropriate starting materials such as 4-phenyl-5-methylthiazole with suitable reagents under controlled conditions.

    Coupling Reaction: The synthesized thiazole rings are then coupled with a benzene derivative at the 1 and 3 positions.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions:

1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound’s thiazole rings and phenyl groups allow it to bind to various biological macromolecules, potentially inhibiting or modulating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Bis(benzimidazol-2-yl)benzene (H₂bbb)

  • Structure : Replaces thiazole with benzimidazole rings.
  • Properties : Forms coordination complexes with Cd(II), exhibiting a distorted tetrahedral geometry (Cd–N bond: 2.246 Å, Cd–Cl bond: 2.4468 Å) and robust fluorescence in both solution and solid states .
  • Applications : Used in crystal engineering for metal-organic frameworks (MOFs) due to its hydrogen-bonding and van der Waals interaction capabilities .
  • Contrast : While 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene lacks direct coordination studies in the evidence, its sulfur-containing thiazole groups may offer distinct electronic interactions compared to nitrogen-rich benzimidazole.

1,3-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzene

  • Structure : Substitutes thiazole with oxadiazole rings and includes tert-butyl groups.
  • Applications: Likely suited for organic electronics (e.g., OLEDs) due to oxadiazole’s known role in electron transport layers.
  • Contrast : The methyl and phenyl substituents in this compound may increase steric hindrance, affecting packing efficiency in solid-state applications compared to the tert-butyl-oxadiazole analog .

1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene

  • Structure : Features hydroxyphenyl substituents on thiazole rings.
  • Applications : Hydroxyl-modified thiazoles are often explored in drug design (e.g., kinase inhibitors).
  • Contrast : The absence of hydroxyl groups in this compound reduces polarity, favoring organic-phase reactions or hydrophobic material interfaces .

Thiazole-Triazole Hybrids (e.g., Compound 9c)

  • Structure : Combines thiazole with triazole and fluorophenyl groups.
  • Applications : Pharmaceutical lead compounds, with structural flexibility for optimizing binding affinity.
  • Contrast: The rigid, non-functionalized thiazole-phenyl backbone of this compound may limit biological activity but enhance thermal stability for material science uses .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Notable Properties Applications References
This compound C₂₆H₂₀N₂S₂ Thiazole, phenyl, methyl High rigidity, π-conjugation Materials science
1,3-Bis(benzimidazol-2-yl)benzene C₂₀H₁₄N₄ Benzimidazole Fluorescence, Cd(II) coordination MOFs, sensors
1,3-Bis[5-(4-tert-butylphenyl)-oxadiazol-2-yl]benzene C₂₈H₂₈N₄O₂ Oxadiazole, tert-butyl Electron-withdrawing, thermal stability Organic electronics
1,3-Bis(4-(2-hydroxyphenyl)thiazol-2-yl)benzene C₂₄H₁₆N₂O₂S₂ Thiazole, hydroxyphenyl Hydrogen bonding, solubility Drug design
Thiazole-triazole hybrid (9c) C₂₇H₂₀FN₅O₂S Thiazole, triazole, fluorophenyl Biological docking, antimicrobial activity Pharmaceuticals

Research Findings and Implications

  • Synthetic Flexibility : The synthesis of this compound aligns with protocols for related bis-thiazolyl benzenes, emphasizing cyclocondensation reactions of thioureas or thioamides .
  • Limitations: Limited solubility in aqueous media may restrict biological applications, though derivatization (e.g., hydroxylation) could address this .

Biological Activity

1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene is an organic compound characterized by its unique molecular structure, which includes thiazole rings and phenyl groups. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C26H20N2S2
  • Molecular Weight : 424.58 g/mol
  • CAS Number : 1965304-82-8

The compound's structure allows for diverse interactions with biological macromolecules, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. The thiazole rings and phenyl groups facilitate interactions with proteins and nucleic acids, potentially leading to the modulation of various cellular pathways. This interaction can inhibit or activate biological functions, contributing to its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported an IC50 value in the low micromolar range for similar thiazole compounds against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. The compound demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-75.71
A54910.00
HT292.01

The presence of electron-donating groups in the structure enhances the compound's interaction with cellular targets, leading to increased cytotoxicity .

Study 1: Cytotoxic Evaluation

In a recent study, a series of thiazole derivatives were synthesized based on the structure of this compound. These derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the phenyl groups significantly influenced the anticancer activity, with some derivatives outperforming standard chemotherapeutic agents like doxorubicin .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action involving cell cycle analysis. The study found that treatment with this compound led to cell cycle arrest at the G0/G1 phase in T47D breast cancer cells. This suggests that the compound may exert its anticancer effects by inhibiting cell proliferation through cell cycle regulation .

Comparative Analysis

When compared to other thiazole-containing compounds, this compound exhibits unique biological properties due to its specific substitution pattern. Compounds such as 1,3-Bis(5-ethoxycarbonyl-4-methylthiazolyl)benzene and 1,4-Bis(5-methylthiazolyl)benzene show varying degrees of activity but lack the potency observed in studies involving this compound .

Q & A

Q. Key Methodological Considerations :

  • Solvent Selection : Absolute ethanol or toluene for solubility and reaction efficiency.
  • Catalysts : Acidic (e.g., acetic acid) or transition-metal catalysts (e.g., NiCl₂) depending on substituent reactivity.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures .

How is this compound characterized post-synthesis?

Basic
Characterization employs a multi-technique approach:

  • Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and thiazole ring connectivity. For example, thiazole protons typically resonate at δ 7.2–8.5 ppm, while methyl groups appear at δ 2.3–2.6 ppm .
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 425.12 for C₂₆H₂₀N₂S₂) .
  • Elemental Analysis : Combustion analysis to validate C, H, N, and S content within ±0.4% of theoretical values .

What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

Advanced
Discrepancies in bioactivity (e.g., antimicrobial or anticancer results) may arise from:

  • Structural Isomerism : Substituent positioning (e.g., 4-phenyl vs. 5-methyl groups) alters steric and electronic interactions with target proteins .
  • Assay Variability : Differences in microbial strains, cell lines, or incubation conditions. For example, Staphylococcus aureus inhibition data varies by >30% across studies due to agar dilution vs. broth microdilution methods .

Q. Methodological Solutions :

  • Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple replicates.
  • Computational Docking : Validate binding modes using software like AutoDock Vina to correlate activity with molecular interactions .

How can reaction conditions be optimized to improve synthetic yield?

Advanced
Optimization involves systematic variation of parameters:

  • Temperature : Higher yields (≥75%) achieved at 80–100°C for cyclocondensation, versus 60–70°C (yields ~50%) .
  • Catalyst Loading : 5–10 mol% NiCl₂(dppf) improves cross-coupling efficiency in aryl-thiazole systems .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole-aryl coupling .

Q. Case Study :

  • Baseline Yield : 45% in ethanol.
  • Optimized Yield : 82% in toluene with K₃PO₄ as a base and 10 mol% NiCl₂(dppf) .

What computational methods elucidate the electronic properties of this compound?

Q. Advanced

  • DFT Calculations : B3LYP/6-31G(d) level analysis reveals HOMO-LUMO gaps (~3.5 eV), indicating moderate electron mobility for optoelectronic applications .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic regions (e.g., sulfur atoms in thiazole rings) for electrophilic attack .

Q. Software Tools :

  • Gaussian 16 for geometry optimization.
  • Multiwfn for visualizing charge distribution .

How are structure-activity relationships (SARs) analyzed for thiazole derivatives?

Advanced
SAR studies focus on:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity by increasing membrane permeability. For example, fluorinated derivatives show 2–3x higher activity against E. coli .
  • Bioisosteric Replacements : Replacing thiazole with oxadiazole maintains activity while reducing toxicity (e.g., IC₅₀ values for triazinane-thiones vs. oxadiazinanes) .

Q. Data-Driven Example :

DerivativeSubstituentMIC (μg/mL) S. aureus
A-H64
B-CF₃16
C-OCH₃32

Source: Adapted from antimicrobial screening data .

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Advanced

  • HPLC Limitations : Co-elution of structurally similar byproducts (e.g., mono-substituted thiazoles) requires ultra-high-performance liquid chromatography (UHPLC) with C18 columns and MS detection .
  • Elemental Sulfur Interference : Combustion analysis may overestimate sulfur content due to residual solvents. Correction via TGA (thermogravimetric analysis) is recommended .

How do solvent polarity and pH influence the compound’s stability?

Q. Advanced

  • Polar Solvents : Accelerate hydrolysis of thiazole rings in aqueous acidic/basic conditions (e.g., t₁/₂ = 12 hours in pH 1.2 HCl vs. >1 week in ethanol) .
  • Photostability : UV irradiation in DMSO leads to radical formation (confirmed by ESR), necessitating storage in amber vials .

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